An In-depth Technical Guide to 1,2,3-Trimethoxybenzene: Chemical Properties and Structure
An In-depth Technical Guide to 1,2,3-Trimethoxybenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological activities of 1,2,3-Trimethoxybenzene. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and logical scientific relationships.
Chemical Identity and Structure
1,2,3-Trimethoxybenzene, also known as pyrogallol (B1678534) trimethyl ether, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with three methoxy (B1213986) (-OCH₃) groups at adjacent positions. This substitution pattern significantly influences its chemical reactivity and physical properties.
The key identifiers and structural representations for 1,2,3-Trimethoxybenzene are summarized below:
| Identifier | Value |
| IUPAC Name | 1,2,3-trimethoxybenzene |
| CAS Number | 634-36-6 |
| Molecular Formula | C₉H₁₂O₃ |
| Canonical SMILES | COC1=C(C(=CC=C1)OC)OC |
| InChI | InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 |
| InChIKey | CRUILBNAQILVHZ-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of 1,2,3-Trimethoxybenzene are detailed in the following tables. This data is essential for its application in synthesis, formulation, and experimental design.
Table 1: General Physicochemical Properties
| Property | Value |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to dark beige powder or crystals |
| Melting Point | 43-47 °C |
| Boiling Point | 241 °C |
| Density | 1.112 g/mL at 25 °C |
| Vapor Pressure | 0.06 mmHg |
| Flash Point | >113 °C (>235.4 °F) - closed cup[2] |
| Solubility | Insoluble in water; Soluble in chloroform, DMSO, ethanol (B145695), and ether.[3] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.95 (t, 1H), 6.59 (d, 2H), 3.86 (s, 6H, -OCH₃), 3.85 (s, 3H, -OCH₃) |
| ¹³C NMR | Signals corresponding to methoxy carbons and distinct aromatic carbons.[4] |
| Infrared (IR) Spectroscopy | C-H aromatic stretching around 3099 cm⁻¹.[5] |
| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak at m/z 168. Key fragments at m/z 153 (loss of •CH₃), 125, 110, and 93. |
Experimental Protocols
Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol
1,2,3-Trimethoxybenzene is commonly synthesized by the methylation of pyrogallol. Several methods exist, with the use of dimethyl sulfate (B86663) in an alkaline medium being a prevalent laboratory-scale procedure.
Objective: To synthesize 1,2,3-Trimethoxybenzene via the methylation of pyrogallol.
Materials:
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Pyrogallol (1,2,3-trihydroxybenzene)
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Dimethyl sulfate
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Aqueous sodium hydroxide (B78521) (35-40%)
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Sodium hydrosulfite (optional, as an antioxidant)
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Methanol or ethanol for recrystallization
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Ether
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Round-bottomed flask with reflux condenser
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Stirring apparatus
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Filtration apparatus
Detailed Methodology:
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Reaction Setup: In a round-bottomed flask, dissolve 42 g (0.33 mole) of pyrogallol in an aqueous solution of sodium hydroxide. Some protocols also include the addition of an antioxidant like sodium hydrosulfite (10 g) to prevent oxidation of the pyrogallol.[6]
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Methylation: While stirring the mixture and maintaining the temperature between 18-22 °C, add 146 mL of dimethyl sulfate dropwise over 3-4 hours.[6] A key consideration is to control the temperature, which should not exceed 45 °C to avoid side reactions.
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Reaction Completion & Isolation: After the addition is complete and the exothermic reaction subsides, heat the mixture under reflux to ensure the reaction goes to completion. Cool the mixture, adding ice if necessary, and allow it to stand, often overnight, to facilitate precipitation.[6]
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Work-up: Filter the resulting dark-colored precipitate and wash thoroughly with water. The crude product is then dissolved in ether, filtered to remove insoluble impurities, and the ether is evaporated.
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Purification: Recrystallize the solid residue from dilute alcohol (methanol or ethanol) to yield colorless crystals of 1,2,3-Trimethoxybenzene.[6] The reported yield is approximately 70%.
Biological and Chemical Activities
Role as a Pharmaceutical Intermediate
1,2,3-Trimethoxybenzene is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the synthesis of 2,4-diamino-5-benzylpyrimidines. For instance, condensation of 1,2,3-trimethoxybenzene with 2,4-diamino-5-(hydroxymethyl)pyrimidine can yield 2,4-diamino-5-(2,3,4-trimethoxybenzyl)pyrimidine, a structural analog of the antibacterial drug Trimethoprim.[6]
Antioxidant and Antimicrobial Properties
As a derivative of pyrogallol, a known antioxidant, 1,2,3-Trimethoxybenzene is reported to possess antioxidant properties.[7] The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom or an electron to a free radical. For methoxy-substituted benzenes that lack a phenolic hydroxyl group, the primary mechanism is likely single-electron transfer (SET) to form a radical cation. The electron-donating nature of the three methoxy groups enhances the stability of this resulting radical cation, thereby contributing to its antioxidant potential.[8]
Some studies also suggest that 1,2,3-Trimethoxybenzene may possess antimicrobial properties, although the specific mechanisms are not fully elucidated.[7] Its precursor, pyrogallol, is known to be produced by some plants as a defense against microbial pathogens.
Plant Metabolism
1,2,3-Trimethoxybenzene is recognized as a plant metabolite, having been identified in species such as Tetrapanax papyrifer.[3] While detailed biosynthetic pathways for the 1,2,3-isomer are not as well-documented as for other isomers like 1,3,5-trimethoxybenzene, it is understood that such compounds are derived from the shikimate pathway, which is responsible for the synthesis of aromatic compounds in plants.[4] The precursor, pyrogallol, can be formed from the decarboxylation of gallic acid, a downstream product of the shikimate pathway. Subsequent methylation steps would then lead to the formation of 1,2,3-Trimethoxybenzene.
Applications in Chemical Research
Beyond its role as a synthetic intermediate, 1,2,3-Trimethoxybenzene has been utilized in fundamental chemical research. For example, it has been employed as a solvent to study the effects of the medium on photoinduced electron-transfer (PET) reactions.[6] Its electron-rich aromatic system makes it an interesting subject for investigating electron transfer dynamics.
References
- 1. Microbial synthesis of pyrogallol using genetically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Trimethoxybenzene | C9H12O3 | CID 12462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
